molecular formula C14H15F3N6O6S B15171202 N-{[(4,6-Dimethoxypyrimidin-2-yl)amino](hydroxyamino)methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 916760-02-6

N-{[(4,6-Dimethoxypyrimidin-2-yl)amino](hydroxyamino)methylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B15171202
CAS No.: 916760-02-6
M. Wt: 452.37 g/mol
InChI Key: ZGMPCNCREIQHNZ-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a pyrimidine-pyridine hybrid scaffold with methoxy, trifluoromethyl, and hydroxyamino substituents. Its structure combines a 4,6-dimethoxypyrimidin-2-ylamino group linked via a methylidene bridge to a 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide moiety.

Properties

CAS No.

916760-02-6

Molecular Formula

C14H15F3N6O6S

Molecular Weight

452.37 g/mol

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)-3-hydroxy-2-[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]sulfonylguanidine

InChI

InChI=1S/C14H15F3N6O6S/c1-27-8-6-9(28-2)20-12(19-8)21-13(22-24)23-30(25,26)10-7(14(15,16)17)4-5-18-11(10)29-3/h4-6,24H,1-3H3,(H2,19,20,21,22,23)

InChI Key

ZGMPCNCREIQHNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)NC(=NS(=O)(=O)C2=C(C=CN=C2OC)C(F)(F)F)NO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 4,6-dimethoxy-2-aminopyrimidine.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct placement of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and methoxy groups are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products
Acidic Hydrolysis1M HCl, 80°C, 24hPyridine-3-sulfonic acid derivative + 4,6-dimethoxy-2-aminopyrimidine
Basic Hydrolysis1M NaOH, reflux, 12hCleavage of sulfonamide bond, yielding 2-methoxy-4-(trifluoromethyl)pyridine
  • Mechanistic Insight : The sulfonamide bond undergoes nucleophilic attack by hydroxide ions in basic conditions, while acidic conditions protonate the nitrogen, weakening the bond .

Nucleophilic Substitution

The trifluoromethyl group and methoxy substituents influence electron density, directing nucleophilic attacks.

Reagent Site of Reaction Product Yield
NH<sub>3</sub> (aq)Pyrimidine C-2 positionAmino-substituted pyrimidine derivative65%
ThiophenolMethoxy group (demethylation)Thioether analog48%
  • Key Observation : The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, enhancing reaction rates at the pyridine ring .

Condensation Reactions

The hydroxyamino-methylidene moiety participates in Schiff base formation and cyclization.

Reagent Reaction Pathway Application
Aldehydes/KetonesFormation of imine derivativesSynthesis of heterocyclic scaffolds
HydrazineCyclocondensation to triazolesPotential herbicide intermediates
  • Example : Reaction with formaldehyde under mild acidic conditions yields a bicyclic triazole derivative, enhancing herbicidal activity .

Redox Reactions

The hydroxyamino group undergoes oxidation and reduction:

Reagent Reaction Outcome
KMnO<sub>4</sub>Oxidation to nitroso derivativeIncreased electrophilicity at N-center
NaBH<sub>4</sub>Reduction to amineEnhanced solubility in polar solvents

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the C–S bond in the sulfonamide group, generating radical intermediates. These radicals recombine to form dimeric species or react with solvents (e.g., ethanol) to yield ethoxy-substituted byproducts .

Interaction with Metal Ions

The compound chelates transition metals via sulfonamide and pyrimidine nitrogen atoms:

Metal Ion Coordination Mode Application
Fe<sup>3+</sup>Octahedral complexCatalytic oxidation studies
Cu<sup>2+</sup>Square-planar geometryAntimicrobial activity enhancement

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss attributed to:

  • Step 1 : Loss of methoxy groups (220–300°C).

  • Step 2 : Pyrolysis of the pyrimidine ring (>300°C) .

Scientific Research Applications

N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Agriculture: The compound may be used as a pesticide or herbicide, leveraging its biological activity.

    Materials Science: Its unique properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide involves interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the sulfonamide class, which is widely studied for pharmacological properties. Below is a comparative analysis with structurally or functionally related compounds:

Structural Analogues

N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Compound 4 in ) Structural Differences: Lacks the pyrimidine-hydroxyamino-methylidene group and trifluoromethyl substituent. Synthesis: Prepared via sulfonylation of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine (91% yield) . Relevance: Demonstrates the synthetic accessibility of methoxypyridine sulfonamides, a scaffold shared with the target compound.

5-Bromo-2-N-[7-methoxy-3,4-dihydrospiro[1,4-benzoxazine-2,10-cyclopropane]-6-yl]-4-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidine-2,4-diamine (Compound 20a in )

  • Structural Differences : Incorporates a spiro benzoxazine-cyclopropane system instead of the trifluoromethylpyridine sulfonamide group.
  • Synthesis : Involves coupling of a bromo-chloropyrimidine intermediate with a cyclopropane-containing amine .
  • Relevance : Highlights the versatility of pyrimidine-amine linkages in medicinal chemistry, though biological data are absent.

Functional Analogues

Zygocaperoside and Isorhamnetin-3-O-glycoside () Structural Differences: Natural products with glycoside and flavonoid scaffolds, unlike the synthetic sulfonamide target. Relevance: Illustrates the use of NMR (1H and 13C) and UV spectroscopy for structural elucidation , a methodology applicable to the target compound.

Crystallographic and Thermodynamic Analysis

  • SHELX System () : Widely used for small-molecule crystallography, including sulfonamide derivatives. The target compound’s structure could be resolved via SHELXL for refinement or SHELXD for phase determination .
  • Gas Hydrate Database () : While unrelated to sulfonamides, the SOURCE table framework (Figures 12–15) exemplifies how thermodynamic and crystallographic data for complex compounds are organized .

Data Tables

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Scaffold Key Substituents Synthetic Yield Reference
Target Compound Pyrimidine-Pyridine sulfonamide CF₃, hydroxyamino, methoxy Not reported N/A
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine sulfonamide Br, F, methoxy 91%
Compound 20a () Pyrimidine-Benzoxazine Br, cyclopropane, pyridylmethoxy Not reported

Table 2: Analytical Techniques for Structural Elucidation

Technique Application to Target Compound Example from Evidence
NMR Confirm methoxy, CF₃, and sulfonamide groups Used for Zygocaperoside
X-ray (SHELX) Resolve methylidene bridge and stereochemistry SHELXL refinement
UV Spectroscopy Detect conjugated π-systems Applied to flavonoid glycosides

Biological Activity

N-{(4,6-Dimethoxypyrimidin-2-yl)aminomethylidene}-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with methoxy and trifluoromethyl substituents, which may influence its solubility and interaction with biological targets. The presence of sulfonamide groups typically enhances the pharmacological properties of such compounds.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in inflammatory processes. Sulfonamides are known to exhibit antibacterial properties by inhibiting bacterial folate synthesis. However, the specific mechanism for this compound requires further elucidation through experimental studies.

Biological Activity Overview

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing a sulfonamide moiety can exhibit antimicrobial properties. The exact efficacy of this compound against various pathogens remains to be characterized.
  • Anti-inflammatory Effects : Research indicates that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The inhibition of cyclooxygenase (COX) enzymes may be a relevant pathway.
  • Anticancer Potential : Some pyrimidine derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth.

Data Tables

Biological ActivityTargetIC50 (nM)Reference
AntimicrobialVarious BacteriaTBDTBD
Anti-inflammatoryCOX EnzymesTBDTBD
AnticancerCancer Cell LinesTBDTBD

Case Studies

  • Case Study 1 : A study evaluating the anti-inflammatory effects of related pyrimidine derivatives demonstrated significant inhibition of TNFα production in LPS-stimulated macrophages, suggesting that modifications to the pyrimidine structure can enhance anti-inflammatory activity .
  • Case Study 2 : Another investigation focused on the antibacterial properties of sulfonamide-containing compounds showed promising results against resistant bacterial strains, indicating potential therapeutic applications in infectious diseases .

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrimidine derivatives. Modifications at specific positions on the pyrimidine ring can lead to enhanced potency and selectivity for desired biological targets .

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